molecular formula C24H26 B13794606 1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene CAS No. 51580-93-9

1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene

Cat. No.: B13794606
CAS No.: 51580-93-9
M. Wt: 314.5 g/mol
InChI Key: QUJHQCRVGWYNKQ-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene is an organic compound with the molecular formula C24H26 It is a derivative of benzene, characterized by the presence of two methyl groups and two phenylethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 with Pd/C catalyst.

    Substitution: Br2 in the presence of iron (Fe) or HNO3 with sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Reduced aromatic compounds.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s structure allows it to participate in various chemical reactions, forming intermediates such as arenium ions. These intermediates can further react to yield substituted benzene derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethyl-4-(1-phenylethyl)benzene
  • 1,4-Dimethyl-2,5-bis(1-methylethyl)benzene
  • 1,1-Bis(3,4-dimethylphenyl)ethane

Uniqueness

1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

51580-93-9

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

1,2-dimethyl-4,5-bis(1-phenylethyl)benzene

InChI

InChI=1S/C24H26/c1-17-15-23(19(3)21-11-7-5-8-12-21)24(16-18(17)2)20(4)22-13-9-6-10-14-22/h5-16,19-20H,1-4H3

InChI Key

QUJHQCRVGWYNKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3

Origin of Product

United States

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